molecular formula C9H12N2O B13859110 N-(4-Methoxy-phenyl)-acetamidine; hydrochloride

N-(4-Methoxy-phenyl)-acetamidine; hydrochloride

Cat. No.: B13859110
M. Wt: 164.20 g/mol
InChI Key: NRXRTIIMUZLBRR-UHFFFAOYSA-N
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Description

N’-(4-methoxyphenyl)ethanimidamide is an organic compound with the molecular formula C9H12N2O It is characterized by the presence of a methoxy group (-OCH3) attached to a phenyl ring, which is further connected to an ethanimidamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-methoxyphenyl)ethanimidamide typically involves the reaction of 4-methoxybenzaldehyde with ammonium acetate and acetic anhydride. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired ethanimidamide. The reaction conditions generally include:

    Temperature: Room temperature to 80°C

    Solvent: Ethanol or methanol

    Catalyst: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide

Industrial Production Methods

Industrial production of N’-(4-methoxyphenyl)ethanimidamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N’-(4-methoxyphenyl)ethanimidamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

    Reduction: The imidamide group can be reduced to form an amine.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst (e.g., aluminum chloride).

Major Products Formed

    Oxidation: 4-hydroxyphenyl ethanimidamide

    Reduction: 4-methoxyphenyl ethylamine

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N’-(4-methoxyphenyl)ethanimidamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(4-methoxyphenyl)ethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the ethanimidamide moiety play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N’-hydroxy(4-methoxyphenyl)ethanimidamide
  • 2-(4-methoxyphenyl)ethanimidamide hydrochloride
  • 2-(3,4-dimethoxyphenyl)ethanimidamide hydrochloride

Uniqueness

N’-(4-methoxyphenyl)ethanimidamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

N'-(4-methoxyphenyl)ethanimidamide

InChI

InChI=1S/C9H12N2O/c1-7(10)11-8-3-5-9(12-2)6-4-8/h3-6H,1-2H3,(H2,10,11)

InChI Key

NRXRTIIMUZLBRR-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1=CC=C(C=C1)OC)N

Origin of Product

United States

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